4-(4-(Trifluoromethyl)phenoxy)piperidine
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)piperidine, also known as 4-(4-(trifluoromethyl)phenoxy)piperidine, is a chemical compound that has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research. It is a heterocyclic amine, with a trifluoromethyl group attached to the phenoxy ring. 4-(4-(Trifluoromethyl)phenoxy)piperidine has a molecular weight of 261.27 g/mol, and a melting point of approximately 119-120°C.
Scientific Research Applications
Pest Control
The trifluoromethyl group, as found in “4-(4-(Trifluoromethyl)phenoxy)piperidine”, is known for its superior pest control properties. The presence of fluorine and pyridine structure enhances the effectiveness of insecticides compared to traditional phenyl-containing alternatives .
Pain Management
Compounds with the trifluoromethyl group have been observed to play a role in pain management. They are involved in the production of neurotransmitters like calcitonin gene-related peptide (CGRP) receptor antagonists, which are important for the innervation of meningeal blood vessels and dura, areas known to be pain-sensitive .
Dopamine D3 Receptor Antagonists
“4-(Trifluoromethyl)phenoxy)piperidine” is used as a reactant in the synthesis of dopamine D3 receptor antagonists. These antagonists have potential therapeutic applications in treating disorders such as schizophrenia, Parkinson’s disease, and drug addiction .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research topic due to their diverse applications. “4-(4-(Trifluoromethyl)phenoxy)piperidine” may be involved in the synthesis of these compounds, which are increasingly important in industries like crop protection .
Acaricidal Activity
Initial research into compounds similar to “4-(4-(Trifluoromethyl)phenoxy)piperidine” has shown weak acaricidal activity. Further structural optimization of these compounds led to the discovery of more potent acaricides, indicating potential use in pest management .
Mechanism of Action
Target of Action
It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Mode of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might interact with these receptors, blocking their activity and thus modulating the dopaminergic signaling pathways.
Biochemical Pathways
Given its role in the synthesis of dopamine d3 receptor antagonists , it can be speculated that it may influence the dopaminergic signaling pathways, which play crucial roles in various functions including motor control, reward, reinforcement, and the regulation of prolactin secretion.
Result of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might contribute to the modulation of dopaminergic signaling, potentially influencing various physiological and neurological processes.
Action Environment
The compound should be stored at 2-8°C and protected from light .
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)piperidine |
Synthesis routes and methods I
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